2-(methylthio)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzamide
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Description
2-(methylthio)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzamide is a useful research compound. Its molecular formula is C21H20N2O2S2 and its molecular weight is 396.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Properties
Compounds with structural similarities, particularly those containing benzamide, thiophene, and substituted functionalities, have been synthesized and evaluated for their antimicrobial properties. For instance, new acylthiourea derivatives, which share some structural features with the compound , have shown activity against various bacterial and fungal strains at low concentrations. The antimicrobial activity was influenced by the type and position of substituents on the phenyl group, with certain substituents enhancing activity against specific bacterial strains (Limban et al., 2011).
Anticancer Evaluation
Similar benzamide derivatives have been designed, synthesized, and evaluated for their anticancer activity. For example, a series of substituted benzamides were tested against cancer cell lines, including breast, lung, colon, and ovarian cancer cells. Many of these compounds exhibited moderate to excellent anticancer activities, with some derivatives outperforming reference drugs in inhibitory potency (Ravinaik et al., 2021).
Bioinorganic Relevance and Antimicrobial Screening
Cobalt(II) complexes with Schiff bases derived from thiophene have been synthesized and characterized. These complexes have been evaluated for their antimicrobial activities, showing higher activity than free ligands. This suggests the potential of thiophene-containing compounds in developing novel antimicrobial agents with enhanced efficacy (Singh et al., 2009).
Properties
IUPAC Name |
2-methylsulfanyl-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S2/c1-26-19-7-3-2-6-18(19)21(25)23-16-10-8-15(9-11-16)13-20(24)22-14-17-5-4-12-27-17/h2-12H,13-14H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCASMTDOYKEIQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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